Boc-NH-C3-O-Ph(NO2)-methylester-O-pyrrolidine-2,5-dione structure and properties
Boc-NH-C3-O-Ph(NO2)-methylester-O-pyrrolidine-2,5-dione structure and properties
An In-depth Technical Guide to a Heterobifunctional, Photocleavable Crosslinker: 4-(3-(tert-butoxycarbonylamino)propoxy)-2-nitrobenzoic acid, succinimidyl ester
Introduction
The molecule described as "Boc-NH-C3-O-Ph(NO2)-methylester-O-pyrrolidine-2,5-dione" does not correspond to a standard chemical nomenclature. However, the constituent parts strongly suggest a heterobifunctional, photocleavable crosslinker. This guide is based on a chemically plausible interpretation of this nomenclature: 4-(3-(tert-butoxycarbonylamino)propoxy)-2-nitrobenzoic acid, succinimidyl ester . The contradictory "methylester" and "pyrrolidine-2,5-dione" (an N-hydroxysuccinimide or NHS ester) terms have been resolved by assuming the intended reactive group is the widely used NHS ester for amine conjugation.
This molecule is a sophisticated tool in chemical biology and drug development, designed with three key functional domains:
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A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group for a primary amine. This allows for selective deprotection and subsequent conjugation, enabling multi-step synthetic strategies.
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An Amine-Reactive NHS Ester: The N-hydroxysuccinimide ester is a highly efficient functional group for reacting with primary amines (e.g., lysine residues in proteins) under mild physiological conditions to form stable amide bonds.
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A Photocleavable Core: The ortho-nitrobenzyl ether linkage is a classic photolabile group. Upon irradiation with UV light (typically around 365 nm), the molecule undergoes an irreversible rearrangement that cleaves the linker, releasing the conjugated molecules.
This unique combination of features makes it an ideal reagent for applications requiring spatial and temporal control over conjugation and release, such as in "caged" compounds, light-patterned surface chemistry, and photo-controlled drug delivery systems.
Physicochemical Properties and Structure
The structural and chemical properties of the linker dictate its utility and handling requirements. The presence of the nitroaromatic core makes it light-sensitive, a critical consideration for storage and experimental design.
| Property | Value |
| Systematic Name | Succinimidyl 4-(3-((tert-butoxycarbonyl)amino)propoxy)-2-nitrobenzoate |
| Common Acronym | Boc-APNP-NHS Ester |
| Molecular Formula | C₂₁H₂₇N₃O₉ |
| Molecular Weight | 465.45 g/mol |
| Appearance | Pale yellow to white solid |
| Solubility | Soluble in organic solvents (DMSO, DMF, CH₂Cl₂); low aqueous solubility |
| Reactive Toward | Primary amines |
| Cleavage Condition | UV light (e.g., 365 nm) |
Chemical Structure:
(Note: This is a representative image as the exact compound is an interpretation.)
Synthesis and Mechanisms of Action
The synthesis of this linker is a multi-step process that builds upon a commercially available nitroaromatic core. Understanding the synthetic route and the subsequent reaction mechanisms is crucial for its effective application.
Synthetic Workflow
A common synthetic route involves a two-step process starting from a substituted nitrobenzoic acid. The first step establishes the Boc-protected amino-ether linkage, and the second step activates the carboxylic acid to create the amine-reactive NHS ester.
Caption: Synthetic pathway for Boc-APNP-NHS Ester.
Mechanism of Action: Conjugation and Cleavage
The utility of the linker is defined by two key reactions: the conjugation to an amine-containing molecule and the subsequent light-induced cleavage.
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Amine Conjugation: The NHS ester reacts with primary amines in a nucleophilic acyl substitution reaction. This reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the amine is deprotonated and thus more nucleophilic. The reaction results in a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
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Photocleavage: The ortho-nitrobenzyl group is the photocleavable unit. Upon absorption of UV photons, the nitro group is excited and abstracts a proton from the adjacent benzylic carbon. This initiates an intramolecular redox reaction, leading to the insertion of an oxygen atom and subsequent rearrangement and cleavage of the C-O bond. This process is irreversible and releases the conjugated molecule, leaving behind a 2-nitrosobenzaldehyde derivative attached to the substrate.
Caption: Workflow showing amine conjugation and subsequent photocleavage.
Experimental Protocols
The following are generalized protocols. Researchers must optimize conditions for their specific molecules and systems.
Protocol 1: General Procedure for Conjugation to a Protein
This protocol describes the conjugation of the Boc-APNP-NHS ester to a protein containing accessible primary amines.
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Reagent Preparation:
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Equilibrate the protein to a suitable conjugation buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.5).
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Prepare a fresh stock solution of Boc-APNP-NHS Ester (e.g., 10-20 mM) in a dry, water-miscible organic solvent like DMSO or DMF.
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Conjugation Reaction:
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Add the NHS ester stock solution to the protein solution. A typical starting point is a 10- to 20-fold molar excess of the linker over the protein.
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Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C, with gentle stirring. Protect the reaction from light to prevent premature cleavage.
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Purification:
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Remove unreacted linker and byproducts by dialysis, size-exclusion chromatography (SEC), or spin filtration. The choice of method depends on the stability and properties of the protein conjugate.
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Confirm conjugation using appropriate analytical techniques, such as mass spectrometry (to check for mass shift) or UV-Vis spectroscopy (to detect the nitroaromatic chromophore).
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Protocol 2: General Procedure for Photocleavage
This protocol outlines the light-induced cleavage of the conjugated molecule.
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Sample Preparation:
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Prepare the conjugate in a UV-transparent buffer and vessel (e.g., quartz cuvette). The buffer should not contain components that strongly absorb at the cleavage wavelength.
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UV Irradiation:
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Expose the sample to a UV light source. A filtered mercury lamp or a 365 nm LED array are commonly used.
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The required irradiation time and intensity must be determined empirically. Start with a dose of approximately 1-5 J/cm². Monitor cleavage over a time course.
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Analysis of Cleavage:
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Analyze the reaction products to confirm cleavage. For protein conjugates, SDS-PAGE can show a change in molecular weight if the released fragment is large enough.
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Reversed-phase HPLC or LC-MS are highly effective for separating and identifying the released molecule and the protein byproduct, confirming the success and efficiency of the photocleavage reaction.
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Applications in Research and Drug Development
The unique properties of this linker enable a wide range of applications where conditional release is paramount.
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Spatially Controlled Surface Immobilization: Molecules can be conjugated to the linker and then attached to an amine-functionalized surface. Using a focused light source or a photomask, the conjugated molecules can be released in specific patterns, creating chemically defined surfaces for cell culture or biosensor applications.
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"Caged" Bioactive Molecules: A therapeutic agent or signaling molecule can be conjugated to the linker, rendering it inactive. The "caged" molecule can be introduced to a biological system, and its activity can be triggered at a precise time and location by applying light, allowing for high-resolution studies of biological processes.
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Photo-activated Drug Delivery: In drug development, this linker can be used to create prodrugs or to attach drugs to carrier nanoparticles. The drug remains inactive and tethered until the target site (e.g., a tumor) is irradiated, triggering drug release and minimizing systemic toxicity.
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Proteomics and Interactome Mapping: The linker can be used to crosslink interacting proteins within a cell. After cell lysis and purification of the crosslinked complexes, the link can be cleaved by light, simplifying the identification of the constituent proteins by mass spectrometry.
